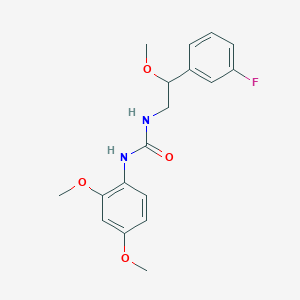

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes methoxy and fluorophenyl groups

Méthodes De Préparation

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Urea Core: The reaction between an isocyanate and an amine forms the urea core.

Introduction of Substituents: Methoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Analyse Des Réactions Chimiques

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea has been investigated for its pharmacological properties. It is known to act as a selective inhibitor of certain enzymes and receptors, which can be beneficial in developing treatments for various diseases.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The ability to selectively target cancer cells while sparing normal cells is a crucial area of research, making this compound a candidate for further development in anticancer therapies .

- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity. Its structural features allow it to interact with bacterial membranes or enzymes, potentially leading to the development of new antimicrobial agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

- Synthesis of Isoquinoline Derivatives : This compound has been utilized as an intermediate for synthesizing isoquinoline fluorine analogues. The synthesis process often involves oxidation reactions that modify the compound's structure to yield desired products with specific biological activities .

- Functionalization Reactions : Due to its reactive urea group, this compound can undergo functionalization reactions that introduce new functional groups, expanding its utility in synthetic organic chemistry .

Material Science

The compound's properties extend beyond medicinal applications into material science. Its structural characteristics make it suitable for developing advanced materials.

- Polymer Chemistry : Research has explored the incorporation of this urea derivative into polymer matrices to enhance mechanical properties and thermal stability. Such polymers could find applications in coatings, adhesives, and other industrial materials .

- Nanocomposites : The compound can be used to create nanocomposites by integrating it with nanoparticles or other materials, potentially leading to innovative materials with tailored properties for electronics or photonics applications .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal demonstrated that modified versions of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through specific signaling pathways.

Case Study 2: Synthesis of Isoquinoline Analogues

In a synthesis project, researchers successfully utilized this compound as an intermediate to create fluorinated isoquinoline derivatives. The resulting compounds showed promising activity against tuberculosis bacteria, indicating potential therapeutic applications in infectious diseases .

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The methoxy and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea stands out due to its specific substituents, which confer unique properties. Similar compounds include:

1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)urea: Lacks the fluorophenyl group, resulting in different biological activity.

1-(2,4-Dimethoxyphenyl)-3-(2-(4-fluorophenyl)-2-methoxyethyl)urea: The position of the fluorine atom affects its interaction with molecular targets.

These comparisons highlight the importance of specific substituents in determining the compound’s properties and applications.

Activité Biologique

The compound 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves several steps, where it acts as an intermediate in the development of isoquinoline fluorine analogues. The process typically includes oxidation reactions and purification via chromatography. The specific synthesis pathway can be summarized as follows:

- Starting Materials : N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide.

- Reagents : Sodium periodate (NaIO4) is commonly used for oxidation.

- Conditions : The reaction is conducted in water under reflux conditions followed by cooling and extraction with dichloromethane (DCM).

- Yield : The final product is purified to yield a pale-yellow solid.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example:

- IC50 Values : The compound demonstrated an IC50 of 1.5 mM for tubulin polymerization inhibition and GI50 values of 2.4 mM (A549), 3.8 mM (HepG2), and 5.1 mM (MCF-7) .

Docking studies have elucidated the binding interactions between the compound and specific proteins involved in cancer progression:

- Binding Sites : Key amino acids such as Ser178, Cys241, Leu248, and Lys352 are involved in stabilizing the interaction through hydrogen bonds and π-cation interactions .

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | A549 | 2.4 | Tubulin polymerization inhibition |

| Antiproliferative | HepG2 | 3.8 | Tubulin polymerization inhibition |

| Antiproliferative | MCF-7 | 5.1 | Tubulin polymerization inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of urea derivatives similar to this compound:

-

Case Study on Anticancer Properties :

- A study focused on the synthesis of urea derivatives demonstrated their ability to inhibit cell growth in human cancer cell lines.

- Results showed that modifications to the phenyl ring significantly enhanced biological activity.

-

Case Study on Mechanistic Insights :

- Another investigation utilized molecular docking to reveal how structural variations impact binding affinity to target proteins.

- Findings suggested that specific substitutions could optimize therapeutic efficacy while minimizing toxicity.

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4/c1-23-14-7-8-15(16(10-14)24-2)21-18(22)20-11-17(25-3)12-5-4-6-13(19)9-12/h4-10,17H,11H2,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDSMQCLPSFSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC(C2=CC(=CC=C2)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.